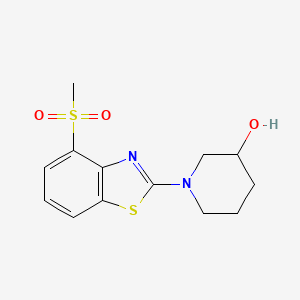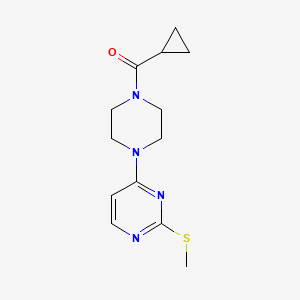![molecular formula C15H16ClN5O B6460393 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2549048-27-1](/img/structure/B6460393.png)
4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have diverse pharmacological activities . They are used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoxalines can be synthesized via many different methods of synthetic strategies . For instance, one common method involves the condensation of o-phenylenediamine with glyoxal .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .科学的研究の応用
4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of quinoxaline-based compounds on biological systems. It has also been used in studies of the effects of small molecules on the structure and function of proteins. Additionally, this compound has been studied for its ability to inhibit the growth of certain types of cancer cells.
作用機序
The exact mechanism of action of 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one is not yet fully understood. However, it is believed that the compound binds to certain proteins, altering their structure and function. This binding can lead to changes in the behavior of cells, such as the inhibition of cell growth or the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain types of cancer cells, as well as to induce apoptosis in these cells. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases, which can have a variety of effects on cellular processes.
実験室実験の利点と制限
4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one has been found to be a useful tool for scientific research, and has a number of advantages over other compounds. It is relatively inexpensive and can be synthesized in a relatively simple manner. Additionally, it is highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, there are a few limitations to using this compound in experiments. For example, it is a relatively unstable compound and can degrade over time. Additionally, it can be difficult to separate from other compounds in a mixture.
将来の方向性
Despite its potential applications, there is still much to be learned about 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one and its effects on biological systems. Future research should focus on better understanding the mechanism of action of this compound and how it interacts with proteins and other molecules. Additionally, further studies should be conducted to explore the potential therapeutic applications of this compound, such as its ability to inhibit the growth of certain types of cancer cells. Finally, research should be conducted to explore the potential advantages and limitations of using this compound in laboratory experiments.
合成法
The synthesis of 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one has been studied in detail and a number of methods have been developed. The most common method involves the reaction of 6-chloroquinoxaline and azetidin-3-ylpiperazin-2-one in the presence of a base such as sodium hydroxide. This reaction results in a mixture of the desired product and several byproducts, which can be separated by column chromatography.
特性
IUPAC Name |
4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c16-10-1-2-12-13(5-10)18-6-14(19-12)21-7-11(8-21)20-4-3-17-15(22)9-20/h1-2,5-6,11H,3-4,7-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMSJGBOTFIKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=CN=C4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460314.png)
![4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460315.png)
![4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6460318.png)
![4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460329.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460335.png)


![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6460348.png)
![4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460353.png)
![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6460355.png)
![2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6460357.png)
![5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6460363.png)

![N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460391.png)